![molecular formula C8H8F3NO B12956716 2-(Difluoromethoxy)-4-fluoro-5-methylaniline](/img/structure/B12956716.png)
2-(Difluoromethoxy)-4-fluoro-5-methylaniline
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Overview
Description
2-(Difluoromethoxy)-4-fluoro-5-methylaniline is an organic compound characterized by the presence of difluoromethoxy, fluoro, and methylaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-fluoro-5-methylaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the difluoromethylation of aniline derivatives. The reaction conditions often require the use of difluoromethylating agents such as ClCF₂H, along with catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-fluoro-5-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted quinones, while reduction can produce various aniline derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-4-fluoro-5-methylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-fluoro-5-methylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its biological activity. The fluoro and methylaniline groups may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)benzylamine: Used as a pharmaceutical intermediate and in chemical research.
Difluoromethoxylated ketones: Utilized in the synthesis of nitrogen-containing heterocycles.
2-(Difluoromethoxy)-1,1,1-trifluoroethane: Known for its unique hydrogen-bonding properties.
Uniqueness
2-(Difluoromethoxy)-4-fluoro-5-methylaniline stands out due to its combination of difluoromethoxy, fluoro, and methylaniline groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8F3NO |
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Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-fluoro-5-methylaniline |
InChI |
InChI=1S/C8H8F3NO/c1-4-2-6(12)7(3-5(4)9)13-8(10)11/h2-3,8H,12H2,1H3 |
InChI Key |
COUAVLASKGGSPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC(F)F)N |
Origin of Product |
United States |
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